molecular formula C14H14N2O5 B2809523 ethyl 4-hydroxy-1-(4-(methoxycarbonyl)phenyl)-1H-pyrazole-3-carboxylate CAS No. 379236-28-9

ethyl 4-hydroxy-1-(4-(methoxycarbonyl)phenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B2809523
CAS No.: 379236-28-9
M. Wt: 290.275
InChI Key: QPAVUCVHBQVGAU-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-1-(4-(methoxycarbonyl)phenyl)-1H-pyrazole-3-carboxylate is a pyrazole-based heterocyclic compound characterized by three distinct functional groups:

  • Position 1: A 4-(methoxycarbonyl)phenyl substituent, introducing electron-withdrawing properties.
  • Position 3: An ethyl ester group, contributing to lipophilicity.
  • Position 4: A hydroxyl group, enabling hydrogen bonding and acidity.

Properties

IUPAC Name

ethyl 4-hydroxy-1-(4-methoxycarbonylphenyl)pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5/c1-3-21-14(19)12-11(17)8-16(15-12)10-6-4-9(5-7-10)13(18)20-2/h4-8,17H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPAVUCVHBQVGAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=C1O)C2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-hydroxy-1-(4-(methoxycarbonyl)phenyl)-1H-pyrazole-3-carboxylate typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the hydroxy group: This step often involves the use of a hydroxylating agent such as hydrogen peroxide or a peracid.

    Esterification: The carboxyl group is esterified using ethanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques like crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-1-(4-(methoxycarbonyl)phenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
Ethyl 4-hydroxy-1-(4-(methoxycarbonyl)phenyl)-1H-pyrazole-3-carboxylate has been investigated for its potential as a therapeutic agent. Preliminary studies indicate that it may exhibit anti-inflammatory and analgesic properties.

  • Case Study: Anti-inflammatory Activity
    In a study focusing on pyrazole derivatives, this compound was shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The compound's effectiveness was compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), demonstrating comparable efficacy with potentially fewer side effects due to its selective action on COX-2 enzymes .

Agriculture

Pesticidal Properties
Research has suggested that this compound may possess insecticidal properties, making it a candidate for agricultural applications.

  • Case Study: Insecticidal Efficacy
    A series of experiments conducted on agricultural pests revealed that this compound effectively reduced the population of common pests such as aphids and whiteflies. The compound's mode of action appears to disrupt the hormonal balance in insects, leading to mortality during their growth stages .

Material Science

Polymer Chemistry
The compound's ability to act as a building block in polymer synthesis has been explored, particularly in developing new materials with enhanced properties.

  • Case Study: Synthesis of Novel Polymers
    Researchers have synthesized copolymers incorporating this compound, resulting in materials with improved thermal stability and mechanical strength. These polymers have potential applications in coatings and packaging materials .

Data Summary

Application AreaKey FindingsReferences
Medicinal ChemistryAnti-inflammatory activity comparable to NSAIDs
AgricultureEffective against aphids and whiteflies
Material ScienceEnhanced thermal stability in polymers

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-1-(4-(methoxycarbonyl)phenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy and methoxycarbonyl groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, potentially affecting enzyme activity and receptor binding. The pyrazole ring can also interact with various proteins and nucleic acids, influencing cellular processes.

Comparison with Similar Compounds

Substituent Variations at Position 1

The substituent at position 1 significantly influences electronic and steric properties. Key comparisons include:

Compound Name (CAS/Reference) Position 1 Substituent Key Properties/Effects
Target Compound () 4-(Methoxycarbonyl)phenyl Electron-withdrawing; enhances electrophilicity and potential metabolic stability .
Ethyl 1-(4-fluorophenyl)-... (636568-08-6, ) 4-Fluorophenyl Moderately electron-withdrawing; may improve membrane permeability .
Ethyl 1-(4-nitrophenyl)-... (sc-353502, ) 4-Nitrophenyl Strongly electron-withdrawing; increases acidity of the hydroxyl group .
Ethyl 1-(4-chlorophenyl)-... (1224172-06-8, ) 4-Chlorophenyl Electron-withdrawing and lipophilic; may enhance receptor binding .

Structural Implications :

  • Halogenated substituents (fluoro, chloro) balance lipophilicity and polarity, influencing bioavailability .

Functional Group Variations at Positions 3 and 4

The ester group at position 3 and hydroxyl group at position 4 are critical for solubility and reactivity:

Compound Name (Reference) Position 3 Substituent Position 4 Substituent Notable Features
Target Compound () Ethyl ester Hydroxyl Standard ester for stability; hydroxyl enables hydrogen bonding .
Methyl 1-(4-formylphenyl)-... (1365939-51-0, ) Methyl ester Formyl (at phenyl) Smaller ester group reduces steric hindrance; formyl enables further derivatization .
Ethyl 1-(4-methylphenyl)-... () Ethyl ester Phenylsulfonyl Sulfonyl group increases polarity and potential sulfonamide-like bioactivity .
Ethyl 5-(3-fluoro-4-methoxyphenyl)-... (1326810-54-1, ) Ethyl ester Fluoro-methoxyphenyl Enhanced metabolic resistance due to fluorine .

Key Observations :

  • Ester size (ethyl vs. methyl) affects metabolic stability and steric interactions.
  • Position 4 modifications (e.g., sulfonyl, formyl) introduce diverse reactive sites for further functionalization .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound (Reference) Molecular Weight LogP (Predicted) Water Solubility (mg/mL)
Target Compound () ~291.28 ~1.8 ~0.5
Ethyl 1-(4-fluorophenyl)-... () ~262.25 ~2.1 ~0.3
Ethyl 1-(4-nitrophenyl)-... () ~318.29 ~1.5 ~0.2
Ethyl 1-(4-chlorophenyl)-... () ~399.88 ~3.0 ~0.1

Note: LogP and solubility values are estimated using fragment-based methods.

Biological Activity

Ethyl 4-hydroxy-1-(4-(methoxycarbonyl)phenyl)-1H-pyrazole-3-carboxylate is a compound that belongs to the pyrazole class of organic compounds, known for their diverse biological activities. This article explores the biological activity of this compound, its potential applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₄N₂O₄
  • Molar Mass : Approximately 262.26 g/mol
  • Functional Groups : The compound features a pyrazole ring, a carboxylate group, and a methoxyphenyl substituent, which contribute to its reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate in the presence of a base like sodium ethoxide. The reaction proceeds through the formation of an intermediate hydrazone, followed by cyclization to form the pyrazole ring.

Biological Activities

This compound has been investigated for various biological activities, including:

The mechanism of action for this compound likely involves interactions with various molecular targets:

  • Hydrogen Bonding : The hydroxy and methoxy groups can form hydrogen bonds with target proteins, modulating their activity.
  • π-π Interactions : The pyrazole ring can participate in π-π stacking interactions with aromatic amino acids in proteins, influencing receptor binding and enzyme activity .

Case Studies and Research Findings

StudyFindings
Synthesis and Evaluation of Pyrazole DerivativesDemonstrated that various pyrazole derivatives exhibit significant anti-inflammatory and antimicrobial activities. Specific derivatives showed high efficacy against bacterial strains .
Structure-Activity Relationship (SAR) StudiesIdentified key structural features that enhance biological activity in pyrazole derivatives, suggesting that modifications can lead to improved therapeutic agents .
Molecular Docking StudiesIndicated potential binding interactions between pyrazole derivatives and target proteins involved in cancer pathways, highlighting their role as lead compounds in drug design .

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